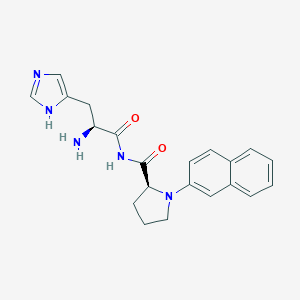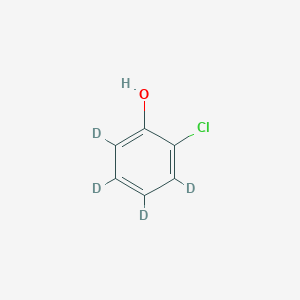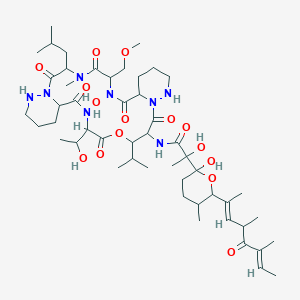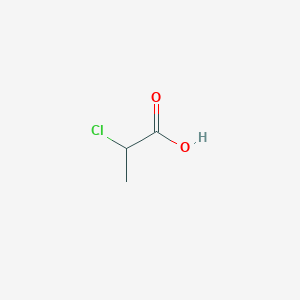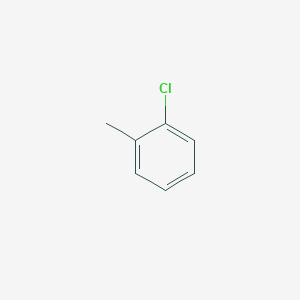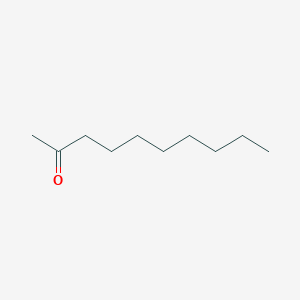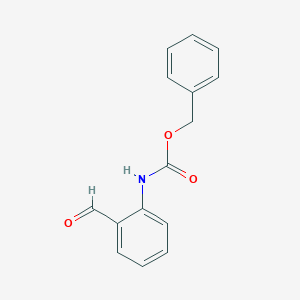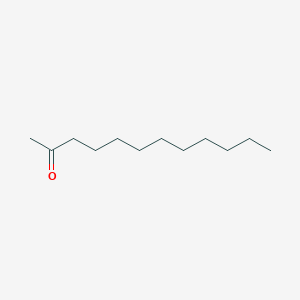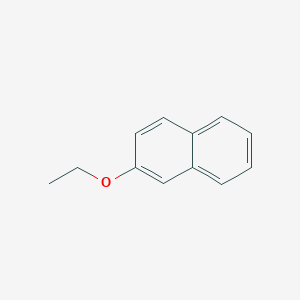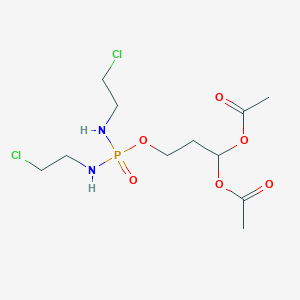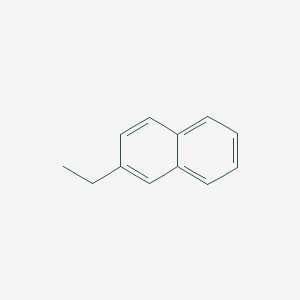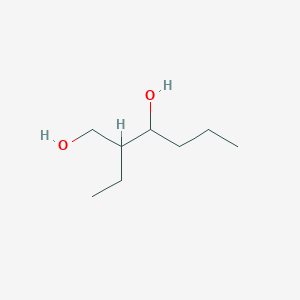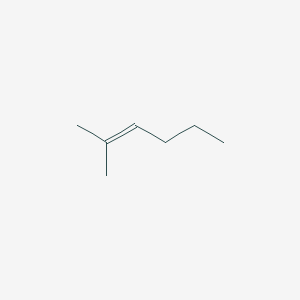
2-Methyl-2-hexene
描述
2-Methyl-2-hexene is an organic compound with the molecular formula C₇H₁₄. It is an alkene, characterized by the presence of a carbon-carbon double bond. This compound is a colorless liquid at room temperature and is used primarily as an intermediate in organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions: 2-Methyl-2-hexene can be synthesized through the dehydration of 2-methyl-2-hexanol. This process involves heating the alcohol with an acid catalyst, such as concentrated sulfuric acid, at elevated temperatures. The reaction proceeds as follows: [ \text{C₇H₁₅OH} \rightarrow \text{C₇H₁₄} + \text{H₂O} ]
Industrial Production Methods: In industrial settings, this compound is produced through catalytic cracking of larger hydrocarbons. This process involves breaking down complex hydrocarbons into simpler molecules using a catalyst, typically at high temperatures and pressures .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form epoxides or diols. For example, using a peracid like meta-chloroperoxybenzoic acid, it can be converted to this compound oxide.
Reduction: Hydrogenation of this compound in the presence of a metal catalyst such as palladium on carbon can yield 2-methylhexane.
Substitution: Halogenation reactions can occur, where halogens like bromine add across the double bond to form dibromo compounds.
Common Reagents and Conditions:
Oxidation: Meta-chloroperoxybenzoic acid (mCPBA) in an inert solvent like dichloromethane.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Bromine (Br₂) in a solvent like carbon tetrachloride (CCl₄).
Major Products:
Oxidation: this compound oxide.
Reduction: 2-Methylhexane.
Substitution: 2,3-Dibromo-2-methylhexane.
科学研究应用
2-Methyl-2-hexene is utilized in various scientific research applications:
Chemistry: It serves as a starting material for the synthesis of more complex organic molecules, including heterocyclic compounds.
Biology: It is used in studies involving enzyme-catalyzed reactions, particularly those involving cytochrome P450 enzymes.
作用机制
The mechanism of action of 2-Methyl-2-hexene in chemical reactions typically involves the electrophilic addition to the double bond. For example, in the acid-catalyzed hydration reaction, the double bond is protonated to form a carbocation intermediate, which then reacts with water to form an alcohol. The molecular targets and pathways involved depend on the specific reaction and conditions used .
相似化合物的比较
2-Methyl-1-hexene: Another isomer with the double bond at a different position.
2-Methylhexane: The fully saturated alkane counterpart.
3-Methyl-2-hexene: An isomer with the double bond and methyl group in different positions.
Comparison: 2-Methyl-2-hexene is unique due to its specific structure, which influences its reactivity and the types of reactions it undergoes. Compared to 2-Methyl-1-hexene, it has different regioselectivity in addition reactions. Unlike 2-Methylhexane, it contains a double bond, making it more reactive in electrophilic addition reactions .
属性
IUPAC Name |
2-methylhex-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14/c1-4-5-6-7(2)3/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEKDYGHDCHWEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70181810 | |
| Record name | 2-Hexene, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70181810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2738-19-4 | |
| Record name | 2-Hexene, 2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002738194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-METHYL-2-HEXENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73928 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hexene, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70181810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-2-hexene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you explain the significance of 2-methyl-2-hexene formation in the context of molybdenum-catalyzed allylic amination?
A: While this compound itself is not directly involved in molybdenum-catalyzed allylic amination, it plays a crucial role in understanding the underlying reaction mechanism []. Researchers used this compound as a trapping agent to study the mechanism of molybdenum-mediated allylic amination by phenylhydroxylamine []. The study revealed that the reaction rate is independent of the concentration of both this compound and HMPA, but it exhibits a first-order dependence on the concentration of the molybdenum complex (dipic)(HMPA)Mo(η2-PhNO). This observation, along with the ability of this compound to trap the dissociated nitrosobenzene, provides evidence for a mechanism involving the dissociation of nitrosobenzene from the molybdenum complex as a key step [].
Q2: What insights can be gained from analyzing the presence of this compound in the catalytic cracking of p-cymene?
A: The identification of this compound, alongside other compounds like 4-methyl-propylbenzene and 3-methyl-2-pentene, within the product mixture of p-cymene catalytic cracking provides valuable insights into the reaction pathways and cracking mechanisms []. The presence of these specific compounds suggests a complex interplay of various reactions, including dealkylation, isomerization, and cracking, occur during the process []. Analyzing the relative concentrations of these products can offer clues about the dominant reaction pathways and the influence of process parameters on product selectivity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[5-methyl-2-oxo-3-(2-oxopropyl)-6-(1-phenylmethoxypropan-2-yl)oxan-4-yl] 3,5-dinitrobenzoate](/img/structure/B165302.png)
